1,2,3,4,5-Pentafluoro-6-(trifluoromethoxy)benzene
Overview
Description
1,2,3,4,5-Pentafluoro-6-(trifluoromethoxy)benzene is a chemical compound with the CAS Number: 6161-54-2 . It has a molecular formula of C7F8O and a molecular weight of 252.06 . The IUPAC name for this compound is 2,3,4,5,6-pentafluorophenyl trifluoromethyl ether .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7F8O/c8-1-2(9)4(11)6(5(12)3(1)10)16-7(13,14)15 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.. Other physical and chemical properties such as boiling point, melting point, solubility, and spectral data are not provided in the search results.
Scientific Research Applications
Aryne Route to Naphthalenes
- Study 1 : Research by Schlosser and Castagnetti (2001) explored the use of 1,2,3,4,5-Pentafluoro-6-(trifluoromethoxy)benzene in generating aryne intermediates, which can then be used to synthesize naphthalene derivatives. This process involves the treatment of bromo-trifluoromethoxybenzenes with lithium diisopropylamide to generate different phenyllithium intermediates. These intermediates can undergo further chemical transformations, highlighting the versatility of the compound in synthetic organic chemistry (Schlosser & Castagnetti, 2001).
Catalyst for Reductive Alkylation
- Study 2 : Chandrasekhar et al. (2009) demonstrated the use of compounds structurally similar to this compound as catalysts in the reductive alkylation of alkoxy benzenes. This study showcases the potential of such compounds in facilitating important reactions in organic synthesis (Chandrasekhar et al., 2009).
Structural Analysis via FTIR and Raman Spectroscopy
- Study 3 : The work of Krishnakumar and Mathammal (2009) involved a detailed analysis of the structure of 1,2,3,4,5-pentafluoro benzene using FTIR and FT-Raman spectroscopy. This study contributes to the understanding of the molecular structure and vibrational properties of such compounds (Krishnakumar & Mathammal, 2009).
Synthesis of SiO-Containing Polymers
- Study 5 : Zhou and Kawakami (2005) explored the use of tris(pentafluorophenyl)borane, a compound related to this compound, as a catalyst in synthesizing optically active SiO-containing polymers. This research highlights the role of such compounds in polymer chemistry (Zhou & Kawakami, 2005).
Properties
IUPAC Name |
1,2,3,4,5-pentafluoro-6-(trifluoromethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7F8O/c8-1-2(9)4(11)6(5(12)3(1)10)16-7(13,14)15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPMTKGVVHUQTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7F8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.